molecular formula C14H9I2NO4 B14913881 3,5-Diiodo-4-[(3-nitrobenzyl)oxy]benzaldehyde

3,5-Diiodo-4-[(3-nitrobenzyl)oxy]benzaldehyde

Cat. No.: B14913881
M. Wt: 509.03 g/mol
InChI Key: WITCYGZDCAYPJU-UHFFFAOYSA-N
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Description

3,5-Diiodo-4-[(3-nitrobenzyl)oxy]benzaldehyde is a synthetic organic compound with the molecular formula C14H9I2NO4 and a molecular weight of 509.0345 g/mol . This compound is characterized by the presence of two iodine atoms, a nitrobenzyl group, and an aldehyde functional group attached to a benzene ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Diiodo-4-[(3-nitrobenzyl)oxy]benzaldehyde typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often require the use of strong acids or bases, organic solvents, and controlled temperatures to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Bulk manufacturing often includes the use of automated reactors, continuous flow systems, and advanced purification techniques to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

3,5-Diiodo-4-[(3-nitrobenzyl)oxy]benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,5-Diiodo-4-[(3-nitrobenzyl)oxy]benzaldehyde is utilized in several scientific research fields:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a diagnostic tool.

    Industry: Employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,5-Diiodo-4-[(3-nitrobenzyl)oxy]benzaldehyde involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The aldehyde group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially altering their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-Diiodo-4-[(3-nitrobenzyl)oxy]benzaldehyde is unique due to the specific positioning of the nitrobenzyl group, which can influence its reactivity and biological activity. This compound’s unique structure allows for specific interactions in chemical and biological systems, making it valuable for targeted research applications .

Properties

Molecular Formula

C14H9I2NO4

Molecular Weight

509.03 g/mol

IUPAC Name

3,5-diiodo-4-[(3-nitrophenyl)methoxy]benzaldehyde

InChI

InChI=1S/C14H9I2NO4/c15-12-5-10(7-18)6-13(16)14(12)21-8-9-2-1-3-11(4-9)17(19)20/h1-7H,8H2

InChI Key

WITCYGZDCAYPJU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])COC2=C(C=C(C=C2I)C=O)I

Origin of Product

United States

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